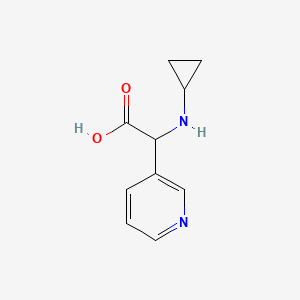
2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid
Übersicht
Beschreibung
2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid is a useful research compound. Its molecular formula is C10H12N2O2 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula , characterized by a cyclopropylamine group attached to a pyridine ring and an acetic acid moiety. These functional groups are known to confer various bioactive properties, making the compound a candidate for therapeutic applications.
Research indicates that this compound interacts with specific biological targets, including:
- Enzymes : The carboxylic acid group can potentially inhibit enzyme activities, influencing metabolic pathways.
- Receptors : The compound may modulate neurotransmitter systems, suggesting applications in treating neurological disorders.
Inhibition Studies
Preliminary studies have shown that this compound exhibits inhibitory effects on certain enzymes. For instance, it has been noted to inhibit specific pathways relevant to neurotransmission, which could be beneficial in developing treatments for conditions like depression or anxiety.
Cytotoxicity and Safety Profile
In vitro assays assessing cytotoxicity against various cell lines (e.g., HEK293 and HepG2) revealed that the compound maintains cell viability across a concentration range up to 100 μM. Notably, slight declines in cell proliferation were observed only at concentrations exceeding 10 μM, indicating a substantial safety margin for potential therapeutic use .
Case Studies and Research Findings
- Neurotransmitter Modulation : A study investigated the effects of this compound on neurotransmitter release. Results indicated that the compound could enhance the release of certain neurotransmitters, thereby potentially improving cognitive functions.
- Enzyme Inhibition : Another research effort focused on the compound's ability to inhibit specific enzymes involved in metabolic processes. The results demonstrated significant inhibition rates comparable to established inhibitors, suggesting its utility in drug development .
Data Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
2-(cyclopropylamino)-2-pyridin-3-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-10(14)9(12-8-3-4-8)7-2-1-5-11-6-7/h1-2,5-6,8-9,12H,3-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPKYYBPZDLQMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(C2=CN=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















